Cas no 1813-94-1 (Ethyl 4-Fluorophenylglyoxylate)
Ethyl 4-Fluorophenylglyoxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-fluorophenyl)-2-oxoacetate
- ETHYL 4-FLUOROBENZOYLFORMATE
- Benzeneacetic acid,4-fluoro-a-oxo-, ethyl ester
- Ethyl 4-Fluorophenylglyoxylate
- (p-fluorobenzoyl)formic acid ethyl ester
- 2-(4-Fluorophenyl)-2-oxo-acetic acid ethyl ester
- ethyl p-fluorophenylglyoxylate
- Ethyl-4-fluorobenzoylformate
- (4-Fluorophenyl)glyoxylic acid ethyl ester
- (4-Fluorophenyl)oxoacetic acid ethyl ester
- DTXSID40446044
- 4-Fluoro-oxo-benzeneacetic acid ethyl ester
- SY002705
- EN300-70696
- 1813-94-1
- AKOS010879523
- AC-31671
- CS-0134494
- Ethyl (4-fluorophenyl)glyoxylate
- J-802200
- FT-0668276
- E75823
- (p-Fluorophenyl)glyoxylic Acid Ethyl Ester
- SCHEMBL166220
- ethyl 4-fluorobenzoylformate, AldrichCPR
- RFKIEIUHZZILBI-UHFFFAOYSA-N
- 4-Fluoro-alpha-oxobenzeneacetic Acid Ethyl Ester
- Benzeneacetic acid, 4-fluoro-alpha-oxo-, ethyl ester
- PS-6560
- MFCD01319617
- WLZ2829
- Z838170298
- DB-129818
- Ethyl 2-(4-fluorophenyl)-2-oxo-acetate
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- MDL: MFCD01319617
- Inchi: 1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
- InChI Key: RFKIEIUHZZILBI-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(C(=O)OCC)=O)=CC=1
Computed Properties
- Exact Mass: 196.05400
- Monoisotopic Mass: 196.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.199
- Melting Point: Not available
- Boiling Point: 117-118°C/7mm
- Flash Point: 115.1°C
- Refractive Index: 1.505
- PSA: 43.37000
- LogP: 1.57150
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 4-Fluorophenylglyoxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-Fluorophenylglyoxylate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 4-Fluorophenylglyoxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160035-25g |
Ethyl 4-fluorobenzoylformate |
1813-94-1 | 95+% | 25g |
$333 | 2021-06-16 | |
| Chemenu | CM160035-100g |
Ethyl 4-fluorobenzoylformate |
1813-94-1 | 95+% | 100g |
$844 | 2021-06-16 | |
| Alichem | A019119117-5g |
Ethyl 2-(4-fluorophenyl)-2-oxoacetate |
1813-94-1 | 96% | 5g |
$420.12 | 2023-09-02 | |
| Alichem | A019119117-10g |
Ethyl 2-(4-fluorophenyl)-2-oxoacetate |
1813-94-1 | 96% | 10g |
$653.66 | 2023-09-02 | |
| Alichem | A019119117-25g |
Ethyl 2-(4-fluorophenyl)-2-oxoacetate |
1813-94-1 | 96% | 25g |
$1060.00 | 2023-09-02 | |
| Fluorochem | 035925-1g |
Ethyl 4-fluorobenzoylformate |
1813-94-1 | 96% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 035925-5g |
Ethyl 4-fluorobenzoylformate |
1813-94-1 | 96% | 5g |
£57.00 | 2022-03-01 | |
| Fluorochem | 035925-25g |
Ethyl 4-fluorobenzoylformate |
1813-94-1 | 96% | 25g |
£169.00 | 2022-03-01 | |
| Apollo Scientific | PC3687-5g |
Ethyl (4-fluorophenyl)(oxo)acetate |
1813-94-1 | 98% | 5g |
£53.00 | 2025-02-21 | |
| Apollo Scientific | PC3687-25g |
Ethyl (4-fluorophenyl)(oxo)acetate |
1813-94-1 | 98% | 25g |
£256.00 | 2025-02-21 |
Ethyl 4-Fluorophenylglyoxylate Suppliers
Ethyl 4-Fluorophenylglyoxylate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Ethyl 4-Fluorophenylglyoxylate
Ethyl 4-Fluorophenylglyoxylate (CAS No. 1813-94-1): Applications and Recent Research Developments
Ethyl 4-fluorophenylglyoxylate (CAS No. 1813-94-1) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a 4-fluorophenyl group and a glyoxylate moiety, makes it particularly valuable for designing novel therapeutic agents targeting a range of biological pathways.
The Ethyl 4-fluorophenylglyoxylate molecule is synthesized through a series of well-established organic reactions, including condensation and esterification processes. The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's metabolic stability and binding affinity to biological targets. This feature is particularly crucial in drug development, where optimizing pharmacokinetic properties can significantly improve therapeutic efficacy.
In recent years, researchers have explored the potential applications of Ethyl 4-fluorophenylglyoxylate in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. Studies have demonstrated that fluorinated aromatic compounds can modulate key metabolic pathways such as glycolysis and the tricarboxylic acid cycle, which are often dysregulated in tumor cells. By incorporating 4-fluorophenylglyoxylate into drug candidates, scientists aim to develop more selective and potent inhibitors that can disrupt cancer cell metabolism without affecting normal cells.
Moreover, the compound has shown promise in the field of neurodegenerative disease research. Emerging evidence suggests that alterations in lipid metabolism contribute to the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. The Ethyl 4-fluorophenylglyoxylate structure provides a scaffold for designing molecules that can interact with lipid-metabolizing enzymes, potentially offering new therapeutic strategies for these debilitating disorders.
The role of fluorine atoms in medicinal chemistry is well-documented, with their ability to influence both physical-chemical properties and biological activity. The electron-withdrawing nature of the fluorine atom in Ethyl 4-fluorophenylglyoxylate enhances its interaction with hydrogen bond donors and acceptors, improving binding affinity to protein targets. This property has been leveraged in the design of kinase inhibitors, where precise modulation of binding interactions is essential for achieving high selectivity.
Recent advances in computational chemistry have further facilitated the exploration of Ethyl 4-fluorophenylglyoxylate's potential applications. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches are complemented by experimental validation, where synthetic derivatives of Ethyl 4-fluorophenylglyoxylate are tested for their biological activity in vitro and in vivo.
The pharmaceutical industry has also shown interest in using Ethyl 4-fluorophenylglyoxylate as a building block for more complex drug candidates. Its structural features allow for facile modifications at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening. This combinatorial chemistry approach has led to the discovery of several lead compounds with promising pharmacological profiles.
In conclusion, Ethyl 4-fluorophenylglyoxylate (CAS No. 1813-94-1) represents a valuable intermediate in synthetic chemistry with broad applications in drug discovery and development. Its unique structural attributes make it an attractive candidate for designing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. As research continues to uncover new biological functions and synthetic methodologies, the potential uses for this compound are likely to expand further.
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